molecular formula C13H16ClN3O2S B497279 N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 957502-10-2

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B497279
CAS No.: 957502-10-2
M. Wt: 313.8g/mol
InChI Key: DGMIFLZAEKYOKC-UHFFFAOYSA-N
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Description

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16ClN3O2S and its molecular weight is 313.8g/mol. The purity is usually 95%.
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Biological Activity

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 283.777 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in combating various cancer types. Pyrazole compounds have been reported to exhibit cytotoxic effects against several cancer cell lines.

In Vitro Studies

  • Cell Line Testing :
    • The compound has shown significant inhibitory effects on human breast cancer cells (MCF7), human lung adenocarcinoma (A549), and colorectal cancer cells (HCT116).
    • IC50 values for these cell lines have been reported in the range of 3.79 µM to 42.30 µM, indicating varying degrees of potency against different cancer types .
  • Mechanism of Action :
    • Pyrazole derivatives are believed to inhibit key cellular pathways involved in cancer cell proliferation and survival, including the Aurora-A kinase pathway and VEGF signaling .
    • The compound also induces apoptosis in cancer cells, contributing to its anticancer efficacy.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenases (COX), which play a crucial role in inflammation.

Research Findings

  • Studies indicate that compounds with similar structures can reduce inflammation markers in vitro and in vivo models, suggesting that this compound may possess comparable anti-inflammatory effects .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, there is emerging evidence supporting the antimicrobial activity of sulfonamide derivatives.

Mechanism and Efficacy

  • Antibacterial Activity :
    • Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that this compound may exhibit similar activity against various bacterial strains .
  • Case Studies :
    • A study on sulfonamide Schiff bases demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, showcasing the potential for further exploration into this compound's antimicrobial efficacy .

Summary Table of Biological Activities

Activity TypeCell Lines / OrganismsIC50 Values (µM)References
AnticancerMCF73.79
A54926
HCT11642.30
Anti-inflammatoryCOX inhibitionNot specified
AntimicrobialVarious bacteriaNot specified

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMIFLZAEKYOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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